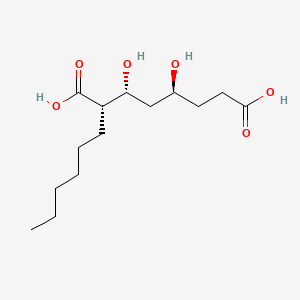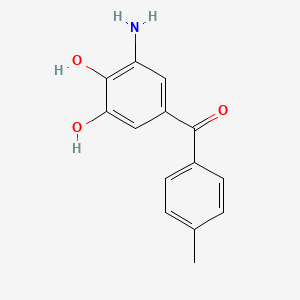
Rubradirin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Rubradirin B is a compound with a spectrum of antibacterial activity is similar to that of rubradirin, but the antibiotic is less active.
Scientific Research Applications
Biosynthesis and Genetic Engineering
The biosynthesis of Rubradirin B involves a detailed genetic architecture comprising 58 open reading frames (ORFs) within a 105.6 kb fragment. These ORFs encode for essential genes responsible for forming and attaching four distinct moieties, alongside genes associated with regulatory, resistance, and transport functions. Key genes like PKS (rubA) and glycosyltransferase (rubG2) have been identified, with disruptions leading to the cessation of Rubradirin production. This detailed understanding facilitates genetic engineering approaches for antibiotic production enhancement (Kim et al., 2008).
Enzymatic Function and Resistance
The rub52 gene has been linked to the biosynthesis of Rubradirin, encoding a protein responsible for specific enzymatic actions crucial in the antibiotic's formation. Understanding these enzymes' roles opens avenues for biotechnological manipulation to improve yields or alter antibiotic properties (Maharjan et al., 2003). Additionally, the RubT1 gene, encoding an ABC transporter, mediates Rubradirin resistance, suggesting potential targets for overcoming antibiotic resistance or enhancing production strains' robustness (Lamichhane et al., 2006).
Comparative Biosynthesis with Aminocoumarins
Rubradirin shares biosynthetic pathways with aminocoumarin antibiotics, suggesting a shared evolutionary strategy and providing insights into designing new antibiotics with improved properties. The identification of genes responsible for the activation of L-tyrosine, a precursor for the aminocoumarin moiety, highlights the complexity and potential for synthetic biology applications in antibiotic production (Heide, 2009).
Nitrosugar Biosynthesis
The discovery of enzymes involved in nitrosugar biosynthesis, crucial in Rubradirin's pathway, underlines the intricate molecular machinery behind antibiotic production. These findings can lead to novel approaches in designing antibiotics with unique mechanisms of action (Hu et al., 2008).
Genome Sequencing of Producing Strains
Genome sequencing of Amycolatopsis azurea DSM 43854T, a strain known for producing antibiotics including Rubradirin, offers comprehensive insights into the genetic underpinnings of antibiotic biosynthesis. This knowledge paves the way for genetic engineering and optimization of production processes, potentially increasing yields and discovering new antibiotic compounds (Khatri et al., 2014).
properties
CAS RN |
68833-11-4 |
|---|---|
Product Name |
Rubradirin B |
Molecular Formula |
C40H34N3O14 |
Molecular Weight |
780.71 |
IUPAC Name |
A name could not be generated for this structure. |
InChI |
1S/C40H33N3O14/c1-15-11-17(3)34(33(49)36(50)40(4)14-41-26-31(47)20-12-16(2)29(45)25(28(15)44)24(20)32(48)35(26)57-40)56-38(52)22-8-6-7-21(42-22)37(51)43-27-30(46)19-10-9-18(54-5)13-23(19)55-39(27)53/h6-13,17,33-34,41,45-46,49H,14H2,1-5H3,(H,43,51)/b15-11-/t17-,33-,34+,40+/m0/s1 |
InChI Key |
NXQPLCLMBJRJNN-WFRDDBDCSA-N |
SMILES |
Cc1c(O)c(C(/C(C)=C\[C@H](C)[C@@H](OC(c2nc(C(Nc(c(O)c(ccc(OC)c3)c3o4)c4=O)=O)ccc2)=O)[C@H](O)C([C@@]5(C)CNC(C6=O)=C(O5)C7=O)=O)=O)C7c6c1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Rubradirin B; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



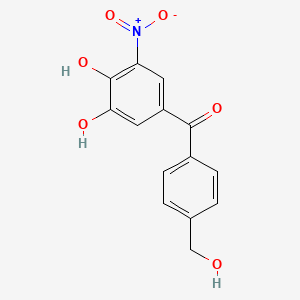
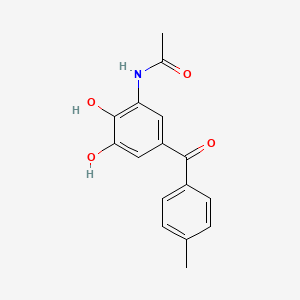
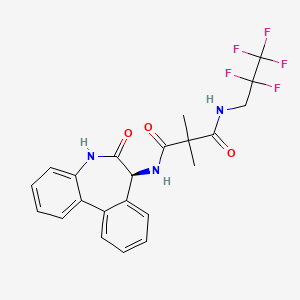
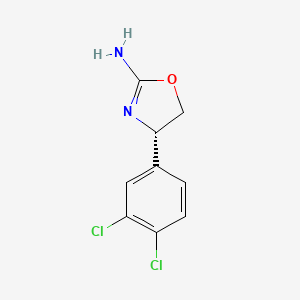
![(2'S,3'S,5'R,6S)-N-(4-carbamoyl-2-methoxyphenyl)-2-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-5-oxospiro[4H-thieno[3,2-b]pyrrole-6,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610525.png)
![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)
![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)
